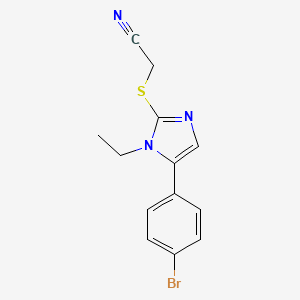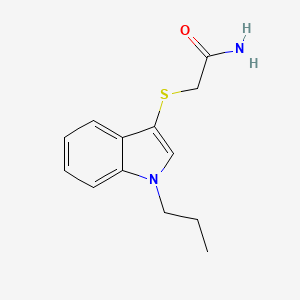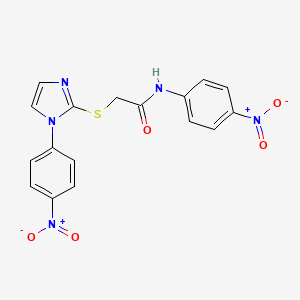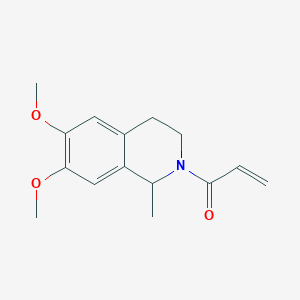
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromophenylacetonitrile is a type of nitrile compound. Nitrile compounds are organic compounds containing a cyano functional group (-CN). Due to the high reactivity of the cyano group, it can be hydrogenated to produce corresponding amine compounds. These are important raw materials for manufacturing medicines, pesticides, dyes, fragrances, and surfactants, and are widely used in various fields of the national economy .
Synthesis Analysis
4-Bromophenylacetonitrile can be prepared by stirring 4-bromobenzyl bromide (5.00g, 0.020 mol) and sodium cyanide (1.18 g, 0.024 mol, 1.2 equivalents) in a suspension of DMF-water (9:1, 35 ml) at 40°C for 12 hours. The reaction mixture is quenched with water and extracted with ethyl acetate (EtOAc). The combined organic matter is washed with saturated sodium chloride (NaCl) and dried with sodium sulfate (Na2SO4) .Chemical Reactions Analysis
There is a report of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach. Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
4-Bromophenylacetonitrile has a melting point of 47-49 °C (lit.), a boiling point of 116-118°C at 3mm, a density of 1.49, and a refractive index of 1.6550 (estimate). It is slightly soluble in water and sparingly soluble in chloroform and ethyl acetate. It appears as a crystalline mass that is colorless to pale brown .科学的研究の応用
Reaction Mechanisms and Product Synthesis
The study by McCallum et al. (1999) delves into the reactions of imidazoles with cyanogen bromide, examining how different substituents on the imidazole ring influence the reaction outcome - either leading to bromination or cyanation. This research provides insight into the reactivity and potential synthetic applications of imidazole derivatives, including the synthesis of novel compounds with bromophenyl and ethyl groups similar to the compound of interest (McCallum, Grimmett, Blackman, & Weavers, 1999).
Electropolymerization and Material Science
Soylemez et al. (2015) focus on the synthesis of a novel monomer for electropolymerization, incorporating benzimidazole derivatives and thiophene units. The resulting polymers, characterized by their optical and electrochromic properties, demonstrate the potential of incorporating imidazole and thiophene derivatives in materials science for developing new electroactive materials (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).
Molecular and Crystal Structure Analysis
Estrada, Conde, and Márquez (1987) provide a detailed analysis of the molecular and crystal structure of a compound featuring a bromophenyl group, highlighting the importance of structural studies in understanding the properties and reactivity of such molecules. This research underscores the significance of crystallography in the study of complex organic compounds (Estrada, Conde, & Márquez, 1987).
Safety and Hazards
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c1-2-17-12(9-16-13(17)18-8-7-15)10-3-5-11(14)6-4-10/h3-6,9H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHXAUFLWMBAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide](/img/structure/B2601556.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601557.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2601559.png)
![2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2601560.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2601562.png)
![2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2601564.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2601567.png)
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2601568.png)

![N-[4-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2601572.png)

